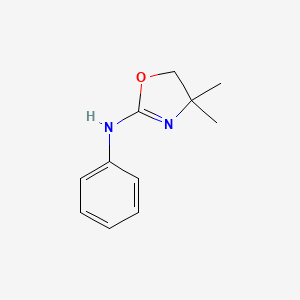

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl-

Description

Its structure comprises:

- A partially saturated oxazole ring (4,5-dihydro-oxazole).

- Two methyl groups at the 4-position of the ring (4,4-dimethyl substitution).

- An N-phenyl substituent attached to the oxazolamine backbone.

The dimethyl groups enhance steric hindrance and may influence conformational stability, while the phenyl group contributes π-π interactions in molecular recognition .

Properties

CAS No. |

91180-73-3 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4,4-dimethyl-N-phenyl-5H-1,3-oxazol-2-amine |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-14-10(13-11)12-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) |

InChI Key |

ZJHZWLBHXRUZSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)NC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- has several scientific research applications:

Chemistry: It is used as a ligand in various catalytic reactions, including Suzuki coupling reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

4,4′-Dimethylaminorex (4,4′-DMAR)

Structure : 4,5-dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine (CAS RN 157904-67-1).

Key Differences :

- Substitutions: A single methyl group at the 4-position of the oxazole ring and a 4-methylphenyl group at the 5-position.

- Molecular Formula: C₁₁H₁₄N₂O (MW: 190.25 g/mol) vs. the target compound’s formula (unreported, but estimated as C₁₁H₁₄N₂O for structural similarity).

Functional Implications : - 4,4′-DMAR is a controlled substance due to its stimulant effects, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its psychoactivity contrasts with the uncharacterized pharmacological profile of the target compound . Regulatory Status: Scheduled under international drug control laws .

2-Oxazolamine, 4,5-Dihydro-N-[4-(Methylthio)Phenyl]- (CAS RN 65536-42-7)

Structure : Features a 4-(methylthio)phenyl substituent instead of N-phenyl.

Key Differences :

4,5-Dihydro-4,4-Dimethyl-2-(2-Methyl-6-Propylphenyl)Oxazole (CAS RN 501085-04-7)

Structure : A bulkier 2-methyl-6-propylphenyl substituent.

Key Differences :

- Molecular Formula: C₁₅H₂₁NO (MW: 231.34 g/mol). Applications: No specific data provided, but the propylphenyl group may enhance lipid membrane penetration in drug design .

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- | C₁₁H₁₄N₂O* | ~190* | 4,4-dimethyl, N-phenyl | Steric hindrance, π-π interactions |

| 4,4′-DMAR | C₁₁H₁₄N₂O | 190.25 | 4-methyl, 5-(4-methylphenyl) | Psychoactive, NDRI activity |

| 2-Oxazolamine, 4,5-dihydro-N-[4-(methylthio)phenyl]- | C₁₀H₁₂N₂OS | 208.28 | 4-(methylthio)phenyl | Sulfur-mediated redox activity |

| 4,5-Dihydro-4,4-dimethyl-2-(2-methyl-6-propylphenyl)oxazole | C₁₅H₂₁NO | 231.34 | 2-methyl-6-propylphenyl | Enhanced hydrophobicity |

*Estimated based on structural similarity.

Research Findings and Functional Insights

- Regulatory Considerations : Unlike 4,4′-DMAR, the target compound lacks documented scheduling, suggesting divergent pharmacological profiles .

- Synthetic Versatility : Derivatives with sulfur or alkyl substituents (e.g., 4-(methylthio)phenyl, propylphenyl) highlight the scaffold’s adaptability for tuning electronic and physicochemical properties .

Biological Activity

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- is a compound belonging to the oxazole class, characterized by its five-membered heterocyclic ring containing nitrogen and oxygen. This compound's unique structural features contribute to its potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural complexity of 2-oxazolamine includes:

- Dihydro-4,4-dimethyl group : Enhances lipophilicity and alters pharmacokinetics.

- Phenyl substituent : May influence interactions with biological targets.

The reactivity of this compound often involves nucleophilic substitutions and electrophilic additions due to the presence of nitrogen and oxygen in the oxazole ring. This allows for the synthesis of more complex molecules that maintain the oxazole framework while introducing various functional groups.

Biological Activity

Research indicates that derivatives of 2-oxazolamine exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives show effectiveness against various bacterial strains.

- Analgesic and Anti-inflammatory Effects : Studies have reported that oxazolamine derivatives can inhibit cyclooxygenase enzymes (COX), suggesting potential use in pain management and inflammation reduction .

- Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

Case Studies and Research Findings

- Analgesic Activity : A study investigated the analgesic properties of various oxazolamine derivatives using writhing and hot plate tests. The results indicated that specific compounds exhibited significant analgesic effects comparable to standard analgesics like pentazocine .

- Anti-inflammatory Properties : In another study focusing on unsaturated oxazolones derived from oxazoles, several compounds showed strong inhibition of COX-2 enzyme activity, with some exhibiting IC50 values lower than that of celecoxib, a well-known anti-inflammatory drug .

- Toxicity Assessment : Acute toxicity studies on synthesized oxazolamines revealed low toxicity levels in animal models, with no significant adverse histopathological findings observed in preserved organs .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of 2-oxazolamine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylaminorex | Contains a methyl group on nitrogen | Known for stimulant properties |

| 5-Phenyl-2-oxazolidinone | Features an oxazolidine ring | Exhibits different biological activities |

| 2-Aminobenzothiazole | Contains a thiazole instead of oxazole | Displays distinct chemical reactivity |

These comparisons underscore the diversity within nitrogen-containing heterocycles and their varied applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.